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Introduction
G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine

(PAMAM) dendrimer, that has emerged as a critical component in the formulation of

nanoparticles for nucleic acid delivery.[1] Its unique structure allows for the efficient

encapsulation and delivery of therapeutic payloads such as siRNA and mRNA. This technical

guide provides a comprehensive overview of the biophysical properties of G0-C14, detailing its

mechanism of action, experimental protocols for its use, and its role in therapeutic delivery

systems.

Core Biophysical Properties and Mechanism of
Action
G0-C14 is synthesized through the ring-opening reaction of 1,2-epoxytetradecane with the

primary amines of a generation 0 (G0) PAMAM dendrimer.[2] This process results in a

molecule with a dendritic core and multiple C14 alkyl tails. The cationic nature of the PAMAM

core at physiological pH facilitates strong electrostatic interactions with negatively charged

nucleic acids like siRNA and mRNA.[2][3] This interaction is the primary mechanism for

condensing and encapsulating the genetic material into a compact core for nanoparticle

formation.
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The hydrophobic C14 tails play a crucial role in the subsequent assembly of the nanoparticle.

They interact with hydrophobic polymers, such as poly(lactic-co-glycolic acid) (PLGA), which

often form a protective shell around the G0-C14/nucleic acid complex.[2] This hybrid structure

is then typically shielded with a layer of lipid-poly(ethylene glycol) (lipid-PEG) to enhance

stability, prolong circulation time, and facilitate cellular uptake.[4][5] The overall design enables

the nanoparticle to protect the nucleic acid cargo from degradation, navigate the biological

environment, and release its payload into the cytoplasm of target cells.[6] Some formulations

are designed to be redox-responsive, facilitating payload release in the high glutathione

environment of tumor cells.[4]

Quantitative Data Summary
The following tables summarize key quantitative parameters related to the biophysical

characterization and formulation of G0-C14 based nanoparticles as reported in the literature.
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Parameter Value Context Reference

Nucleic Acid

Condensation

Effective at a weight

ratio of 10:1 (G0-

C14:siRNA) or above

Agarose gel

electrophoresis

showed effective

siRNA condensation.

[3]

Effective at a weight

ratio of 5:1 (G0-

C14:mRNA) or above

Gel electrophoresis

demonstrated

effective mRNA

condensation.

[7]

Encapsulation

Efficiency
> 95% For mRNA and pDNA. [1]

Nanoparticle

Formulation Ratios

siRNA:PLGA-

PEG:G0-C14 =

1:20:20 (by weight)

For the preparation of

GCLPP nanoparticles.
[3]

G0-C14:siRNA = 15:1

(by weight)

Used for the

preparation of siRNA

nanoparticles.

[2]

Nanoparticle Size ~120 nm
EGFP-mRNA-PGCP

hybrid nanoparticles.
[7]

Surface Charge (Zeta

Potential)

Near neutral (5.96 ±

0.76 mV)

For hybrid

nanoparticles with an

outer lipid-PEG shell.

[7]

Experimental Protocols
Detailed methodologies for key experiments involving G0-C14 are provided below.

Synthesis of G0-C14
This protocol describes the synthesis of G0-C14 from a PAMAM G0 dendrimer and 1,2-

epoxytetradecane.[3][5][8]

Materials:
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PAMAM dendrimer G0

1,2-epoxytetradecane

Reaction vessel

Stirring apparatus

Silica gel for chromatography

Solvents for chromatography (e.g., dichloromethane, methanol, ammonium hydroxide)

Procedure:

Mix 1,2-epoxytetradecane and PAMAM dendrimer G0 in a molar ratio of 5:1.

React the mixture at 90°C for 48 hours under vigorous stirring. This reaction is typically

performed without a solvent.

After the reaction is complete, purify the crude product using silica gel chromatography.

Elute the product using a gradient of solvents, for example, starting with dichloromethane

and gradually increasing the polarity with a mixture of dichloromethane, methanol, and

ammonium hydroxide.

Collect the fractions containing the purified G0-C14 and confirm its structure, for instance,

using ¹H NMR.

Preparation of G0-C14/siRNA Nanoparticles
This protocol outlines the self-assembly nanoprecipitation method for formulating lipid-polymer

hybrid siRNA nanoparticles.[3][5]

Materials:

G0-C14

siRNA
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PLGA (Poly(lactic-co-glycolic acid))

Lipid-PEG (e.g., DSPE-PEG)

Organic solvent (e.g., Dimethylformamide - DMF)

Aqueous solution (e.g., deionized water or buffer)

Stirring apparatus

Ultrafiltration device

Procedure:

Dissolve PLGA and G0-C14 in an organic solvent such as DMF. For example, 5 mg of PLGA

and 0.5 mg of G0-C14 in 1 mL of DMF.

Prepare an aqueous solution of siRNA.

Mix the siRNA solution with the organic solution containing PLGA and G0-C14 by pipetting to

allow the formation of siRNA/G0-C14 nanocomplexes.

Rapidly add the organic solution containing the nanocomplexes and polymer into an

aqueous solution of lipid-PEG under vigorous stirring.

Allow the nanoparticles to self-assemble.

Purify the nanoparticle dispersion and remove the organic solvent using an ultrafiltration

device through centrifugation.

Agarose Gel Electrophoresis for siRNA Condensation
Assay
This experiment is performed to determine the ability of G0-C14 to condense siRNA.[3]

Materials:

Naked siRNA
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G0-C14

DEPC-treated water

DMF

1% Agarose gel with a nucleic acid stain (e.g., GelRed)

Loading buffer

Electrophoresis system

Procedure:

Prepare complexes of siRNA and G0-C14 at varying weight ratios (e.g., 1:1, 1:5, 1:10, 1:20,

1:40).

Incubate the mixtures in a solvent of DEPC water/DMF (v/v = 1:4) for 30 minutes at room

temperature.

Add loading buffer to each sample.

Load the samples onto a 1% agarose gel.

Run the gel electrophoresis at 120 V for 15 minutes.

Visualize the gel under UV light to observe the migration of siRNA. Uncomplexed siRNA will

migrate through the gel, while siRNA condensed by G0-C14 will be retained in the loading

well.

Visualizations
The following diagrams illustrate key processes and relationships involving G0-C14.
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Reactants

Reaction Purification Product

PAMAM Dendrimer G0

Ring-Opening Reaction
(90°C, 48h, Vigorous Stirring)

1,2-Epoxytetradecane

Silica Gel Chromatography G0-C14

Click to download full resolution via product page

Caption: Workflow for the synthesis of G0-C14.
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Core Formation
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Caption: Self-assembly of a G0-C14 based nanoparticle.
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G0-C14 Nanoparticle

Cell Membrane
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Endocytosis
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Endosomal Escape

Cytoplasm
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Caption: Cellular uptake and payload release mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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